Allylescaline

Catalog No.
S984022
CAS No.
39201-75-7
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylescaline

CAS Number

39201-75-7

Product Name

Allylescaline

IUPAC Name

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3

InChI Key

JNUAYHHGCXYBHX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Canonical SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. It was first synthesized in 1972 by Otakar Leminger and later studied by Alexander Shulgin, who described its psychoactive properties in his book "PiHKAL: A Chemical Love Story" . The molecular formula for allylescaline is C13H19NO3, with a molecular weight of approximately 237.29 g/mol . Structurally, it features a phenethylamine core with two methoxy groups and an allyl group attached to the aromatic ring .

  • The mechanism of action of allylescaline is not fully understood.
  • Like mescaline, it is thought to interact with serotonin receptors in the brain, potentially leading to altered perception and mood [].
  • Due to its psychedelic properties, allylescaline is considered a substance with potential for abuse and dependence [].
  • Research suggests it can be toxic at high doses, but specific data is limited [].
  • It is important to note that allylescaline is not approved for any medical use and can be dangerous.

Allylescaline exhibits psychoactive properties, primarily attributed to its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, similar to mescaline, leading to altered perception and mood . The reported dosage for oral consumption ranges from 20 to 35 mg, with effects lasting between 8 to 12 hours . Despite its psychedelic effects, detailed pharmacological data regarding its metabolism and toxicity are scarce.

While specific synthetic routes for allylescaline are not well-documented, it is known that the compound can be derived from escaline through substitution reactions. The general approach involves modifying the methoxy and allyl groups on the phenethylamine backbone. Research indicates that the synthesis of related compounds has been explored more thoroughly than that of allylescaline itself .

Allylescaline has limited applications primarily due to its classification as a research chemical. Its potential uses include:

  • Analytical Chemistry: Investigating its hydrolysis under varying conditions can provide insights into chemical behavior and decomposition .
  • Organic Synthesis: It serves as a building block for synthesizing complex organic compounds .

Allylescaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:

CompoundStructural CharacteristicsUnique Properties
MescalineContains methoxy groups; hallucinogenicHigher dosage required (300-400 mg)
EscalineSimilar backbone; fewer substituentsLess potent than allylescaline
MethallylescalineContains a methyl group instead of an allyl groupDifferent psychoactive profile
2C-BContains brominated phenethylamine structureKnown for entactogenic effects

Allylescaline is unique due to its specific substitution pattern and enhanced potency compared to mescaline by weight . Its relatively unexplored nature adds to its distinctiveness within the realm of psychedelic compounds.

Original Synthesis by Otakar Leminger (1972)

Allylescaline, chemically designated as 4-allyloxy-3,5-dimethoxyphenethylamine, represents a significant milestone in the synthetic chemistry of phenethylamine derivatives [1]. The compound was first synthesized in 1972 by Otakar Leminger, a Czechoslovakian chemist who was pioneering exploration into mescaline derivatives during an era of extensive psychedelic research in Eastern Europe [1] [2]. Leminger's work occurred during a period when Czech scientists were conducting numerous experiments with psychoactive compounds, building upon the country's rich history of psychedelic research that began in the 1950s [3] [4].

The original synthesis by Leminger established the fundamental chemical structure of allylescaline with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.299 grams per mole [5] [6]. The compound features a phenethylamine backbone with a distinctive substitution pattern consisting of two methoxy groups at the 3,5-positions and an allyloxy group at the 4-position of the aromatic ring [1] [7]. This structural configuration places allylescaline within the escaline family of compounds, which are characterized by their 4-alkoxy substitutions on the basic mescaline template [8].

Chemical PropertyValue
IUPAC Name2-[3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl]ethan-1-amine
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.299 g/mol
CAS Number39201-75-7
Physical StateCrystalline solid
Structural ClassificationPhenethylamine derivative

Leminger's synthesis occurred within the broader context of Czechoslovakian psychedelic research, where between 1956 and 1974, more than 420 patients underwent extensive experimental procedures with various psychoactive compounds [9]. The research environment in communist Czechoslovakia provided unique opportunities for chemical exploration, as state-owned pharmaceutical companies produced research chemicals for scientific investigation [9]. This institutional support enabled chemists like Leminger to pursue synthetic projects that might have been more difficult to undertake in other jurisdictions during the same period [4].

Methodological Advancements in Phenethylamine Derivative Synthesis

The synthesis of phenethylamine derivatives has undergone significant methodological evolution since the early work of pioneers like Leminger [10] [11]. Modern synthetic approaches to compounds such as allylescaline have benefited from advances in organic chemistry methodology, particularly in the areas of selective substitution reactions and protecting group strategies [12] [13].

Contemporary phenethylamine synthesis typically employs multi-step protocols that begin with appropriately substituted benzaldehyde or benzyl compounds [14]. The classical approach involves the formation of nitrostyrene intermediates through base-catalyzed condensation reactions, followed by reduction to yield the desired phenethylamine products [14]. These methods have been refined to achieve higher yields and greater selectivity compared to earlier synthetic routes [15].

Advanced synthetic protocols now incorporate modern catalytic systems and optimized reaction conditions [16]. Recent developments in photoredox catalysis have enabled new approaches to β-phenethylamine synthesis, with nickel-photoredox cross-coupling methods achieving yields of up to 82% under optimized conditions [16]. These methodological improvements represent significant advances over traditional synthetic approaches, which often suffered from lower yields and more challenging purification requirements [17].

Synthesis MethodKey FeaturesTypical Yield Range
Classical Nitrostyrene RouteBase-catalyzed condensation, reduction30-50%
Modern Catalytic MethodsMetal catalysis, optimized conditions60-80%
Photoredox Cross-CouplingLight-mediated catalysis70-85%
Flow Chemistry ApproachesContinuous processing65-90%

The development of flow chemistry has emerged as a particularly promising advancement for phenethylamine synthesis [15]. Flow reactors enable continuous processing with improved heat and mass transfer characteristics, leading to more consistent product quality and enhanced safety profiles [15]. These systems allow for precise control of reaction parameters and can be optimized for specific synthetic targets within the phenethylamine family [15].

Alexander Shulgin's Contributions in PiHKAL

Alexander Shulgin's comprehensive documentation of phenethylamine chemistry in his seminal work "Phenethylamines I Have Known and Loved" represents a crucial advancement in the understanding of allylescaline synthesis [18] [1]. Shulgin synthesized allylescaline independently after Leminger's original work and provided detailed documentation of synthetic procedures that had previously been unavailable in the scientific literature [1] [7].

Shulgin's approach to allylescaline synthesis built upon established phenethylamine synthetic methodology while incorporating refinements that improved reproducibility and yield [18]. His work documented systematic structure-activity relationships within the escaline series, demonstrating how modifications to the 4-position substituent affected both synthetic accessibility and chemical properties [8]. The allyloxy substitution in allylescaline represents one of several variants that Shulgin explored in his comprehensive study of mescaline analogs [8].

The "Phenethylamines I Have Known and Loved" documentation includes detailed synthetic protocols for allylescaline that follow standard phenethylamine synthetic routes [18]. These procedures typically involve the preparation of appropriately substituted benzaldehyde precursors, followed by nitroalkene formation and subsequent reduction to yield the final phenethylamine product [19]. Shulgin's methodical approach provided reproducible synthetic pathways that could be implemented by other researchers [18].

Compound4-Position SubstituentMolecular WeightSynthesis Documentation
MescalineMethoxy211.26 g/molExtensively documented
EscalineEthoxy225.28 g/molShulgin protocols
AllylescalineAllyloxy237.29 g/molPiHKAL methodology
MethallylescalineMethallyloxy251.32 g/molShulgin synthesis
ProscalinePropoxy239.31 g/molStandard procedures

Shulgin's contributions extended beyond individual synthetic procedures to encompass broader methodological principles for phenethylamine chemistry [19]. His work established standardized approaches for protecting group strategies, purification methods, and analytical characterization that became widely adopted in subsequent research [20]. The systematic nature of Shulgin's documentation provided a foundation for further synthetic developments in the field [18].

Modern Synthetic Protocols and Yield Optimization

Contemporary synthetic approaches to allylescaline have incorporated significant improvements in yield optimization and process efficiency compared to historical methods [16]. Modern protocols leverage advanced synthetic techniques including high-throughput screening, computer-aided design, and automated reaction optimization to achieve superior results [15].

Current synthetic methodologies for allylescaline typically achieve yields in the range of 60-85%, representing substantial improvements over earlier approaches . These enhancements result from optimized reaction conditions, improved catalyst systems, and better understanding of reaction mechanisms [16]. The implementation of continuous flow processes has further contributed to yield improvements while reducing waste and improving safety [15].

Computer-aided design tools have enabled more systematic approaches to synthetic route optimization [15]. These computational methods allow researchers to predict reaction outcomes, identify potential side reactions, and optimize conditions before conducting experimental work [15]. The integration of artificial intelligence and machine learning approaches is beginning to provide additional capabilities for synthetic planning and optimization [15].

Optimization ParameterTraditional MethodModern ApproachImprovement Factor
Overall Yield30-50%60-85%1.5-2.0x
Reaction Time8-24 hours2-8 hours2-4x
Purification Efficiency70-80%85-95%1.2-1.4x
Process ScalabilityLimitedExcellentSignificant

Modern synthetic protocols also incorporate advanced analytical techniques for real-time monitoring and quality control [22]. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical methods enable precise characterization of synthetic intermediates and final products [22]. These analytical capabilities support process optimization and ensure consistent product quality across different synthetic batches [22].

The pharmacological profile of allylescaline is characterized by its complex interactions with multiple serotonergic receptor subtypes, each contributing to distinct aspects of its overall biological activity. The compound's mechanism of action involves primary engagement with 5-hydroxy-tryptamine 2A receptors, which serve as the principal mediators of classical psychedelic effects, while secondary interactions with 5-hydroxy-tryptamine 2C and other serotonergic receptors modulate additional behavioral and physiological responses [2]. The molecular basis for these interactions stems from the compound's structural similarity to endogenous serotonin, allowing it to function as a partial agonist at multiple receptor subtypes with varying degrees of selectivity and efficacy.

Research has demonstrated that allylescaline's pharmacological activity is fundamentally dependent upon its ability to activate G-protein coupled receptor signaling cascades, particularly those involving phospholipase C activation and subsequent intracellular calcium mobilization [5]. The compound's effects are mediated through both direct receptor activation and downstream signaling modifications that alter neuronal excitability and neurotransmitter release patterns throughout the central nervous system. These mechanisms collectively contribute to the compound's characteristic psychoactive properties while distinguishing it from other phenethylamine derivatives through its unique receptor selectivity profile.

Serotonergic Receptor Binding Affinities

The serotonergic receptor binding profile of allylescaline reveals a complex pattern of interactions that underlies its distinctive pharmacological properties. Comprehensive receptor binding studies have demonstrated that allylescaline exhibits significantly enhanced binding affinities compared to mescaline across multiple serotonergic receptor subtypes, with the most pronounced improvements observed at 5-hydroxy-tryptamine 2A and 5-hydroxy-tryptamine 2C receptors [1]. The compound demonstrates binding affinity values ranging from 150 to 12,000 nanomolar at 5-hydroxy-tryptamine 2A receptors, representing a substantial improvement over mescaline's binding characteristics. These enhanced binding properties correlate directly with the compound's increased potency in human subjects, where effective doses range from 20 to 35 milligrams compared to mescaline's requirement for significantly higher doses [3].

The selectivity profile of allylescaline for different serotonergic receptor subtypes provides important insights into its mechanism of action and potential therapeutic applications. Unlike some classical psychedelics that demonstrate pronounced selectivity for specific receptor subtypes, allylescaline exhibits a relatively broad binding profile across multiple serotonergic targets [1]. This binding pattern suggests that the compound's effects may involve coordinated activation of multiple receptor pathways, potentially contributing to its unique subjective effects and duration of action. The compound's binding affinity at non-serotonergic targets, including adrenergic and dopaminergic receptors, remains relatively weak, indicating that its primary mechanism of action operates through serotonergic pathways.

Receptor SubtypeBinding Affinity Range (nM)Fold Improvement vs Mescaline
5-HT2A150-12,000Up to 63-fold
5-HT2CVariableUp to 34-fold
5-HT1AWeak to moderateModerate improvement
Non-serotonergicWeakMinimal affinity

5-Hydroxy-Tryptamine 2A Receptor Agonism Dynamics

The interaction between allylescaline and 5-hydroxy-tryptamine 2A receptors represents the primary mechanism underlying the compound's psychedelic effects. Research has established that 5-hydroxy-tryptamine 2A receptor activation is both necessary and sufficient for the induction of classical psychedelic phenomena, including alterations in perception, cognition, and consciousness [2]. Allylescaline functions as a partial agonist at these receptors, demonstrating enhanced activation potency and efficacy compared to mescaline while maintaining the characteristic signaling patterns associated with psychedelic activity [1]. The compound's agonism dynamics involve complex conformational changes in the receptor protein that facilitate G-protein coupling and subsequent activation of intracellular signaling cascades.

The enhanced agonism dynamics of allylescaline at 5-hydroxy-tryptamine 2A receptors are directly attributable to structural modifications that optimize receptor binding and activation. The allyloxy substituent at the 4-position of the phenethylamine backbone creates favorable interactions with specific amino acid residues within the receptor binding site, resulting in improved binding affinity and activation kinetics [1]. These molecular interactions translate into increased functional potency, allowing allylescaline to produce comparable effects to mescaline at significantly lower concentrations. The compound's activation profile demonstrates both improved onset kinetics and sustained receptor engagement, contributing to its characteristic duration of action spanning 8 to 12 hours [3].

Detailed pharmacological studies have revealed that allylescaline's 5-hydroxy-tryptamine 2A receptor agonism involves specific patterns of intracellular signaling that distinguish it from other psychedelic compounds. The compound preferentially activates phospholipase C-mediated signaling pathways while showing reduced engagement with alternative signaling cascades such as those involving phospholipase A2 or adenylyl cyclase modulation [1]. This selective signaling profile may contribute to the compound's unique subjective effects, which are reported to include entactogenic warmth, entheogenic properties, and sensations of flowing energy [3]. The temporal dynamics of receptor activation also appear to be modified by allylescaline's structural features, resulting in sustained receptor occupancy that correlates with the compound's extended duration of action.

Comparative Efficacy Against Classical Psychedelics

When evaluated against other classical psychedelic compounds, allylescaline demonstrates distinctive efficacy profiles that reflect its unique structural characteristics and receptor binding properties. Comparative studies have positioned allylescaline within the broader family of mescaline derivatives, where it exhibits superior potency while maintaining the fundamental receptor interaction patterns characteristic of classical psychedelics [1]. The compound's efficacy at 5-hydroxy-tryptamine 2A receptors exceeds that of mescaline by substantial margins, with binding affinity improvements reaching 63-fold enhancement under optimal conditions. This enhanced efficacy translates directly into reduced dosage requirements and potentially improved therapeutic indices compared to the parent compound.

The comparative analysis of allylescaline against other classical psychedelics reveals important differences in receptor selectivity and activation patterns. While compounds such as lysergic acid diethylamide demonstrate high selectivity for 5-hydroxy-tryptamine 2A receptors with minimal activity at other targets, allylescaline exhibits a broader interaction profile that includes significant activity at 5-hydroxy-tryptamine 2C receptors [1]. This broader receptor engagement may contribute to the compound's distinctive subjective effects and could potentially offer advantages in therapeutic applications where modulation of multiple serotonergic pathways is desirable. The compound's efficacy profile also demonstrates reduced activity at 5-hydroxy-tryptamine 2B receptors compared to some other psychedelics, potentially reducing concerns related to cardiac valvulopathy that have been associated with chronic 5-hydroxy-tryptamine 2B receptor activation.

Quantitative comparisons of allylescaline's efficacy reveal that the compound occupies a unique position within the spectrum of classical psychedelics. The enhancement in binding affinity and activation potency compared to mescaline represents one of the most significant improvements achieved through structural modification of the basic phenethylamine scaffold [1]. These improvements in efficacy are accompanied by maintained selectivity for serotonergic targets, ensuring that the compound's mechanism of action remains consistent with other classical psychedelics while offering enhanced potency and potentially improved safety margins.

Structure-Activity Relationship Studies

Structure-activity relationship investigations of allylescaline have provided fundamental insights into the molecular determinants of psychedelic activity within the phenethylamine class of compounds. These studies have systematically examined how specific structural modifications influence receptor binding, activation potency, and overall biological activity, revealing critical relationships between chemical structure and pharmacological function [1]. The introduction of the allyloxy group at the 4-position of the dimethoxyphenethylamine scaffold represents a key structural modification that significantly enhances the compound's interaction with serotonergic receptors while maintaining the essential pharmacophoric elements required for psychedelic activity.

Comprehensive structure-activity analyses have demonstrated that allylescaline's enhanced potency results from optimized interactions between the allyloxy substituent and specific regions of the 5-hydroxy-tryptamine 2A receptor binding site. The extended carbon chain length of the allyloxy group, compared to simpler alkoxy substituents, creates additional hydrophobic interactions that stabilize the ligand-receptor complex and improve binding affinity [1]. These structural insights have informed the development of related compounds within the scaline series, each incorporating variations of the 4-alkoxy substitution pattern to achieve specific pharmacological objectives. The systematic exploration of structure-activity relationships has revealed that relatively minor structural modifications can produce dramatic changes in potency and selectivity, highlighting the precision required in psychedelic drug design.

The structure-activity relationship studies of allylescaline have also illuminated the importance of maintaining specific spatial arrangements of functional groups for optimal receptor interaction. The 3,5-dimethoxy substitution pattern, combined with the 4-allyloxy group, creates a unique electronic and steric environment that promotes selective binding to serotonergic receptors while minimizing interactions with other neurotransmitter systems [1]. These findings have broader implications for understanding the molecular basis of psychedelic activity and provide a framework for the rational design of next-generation therapeutic compounds with improved pharmacological profiles.

Allyloxy Substituent Position Effects

The positioning of the allyloxy substituent at the 4-position of the phenethylamine ring system in allylescaline represents a critical structural feature that directly influences the compound's pharmacological properties. Systematic studies examining the effects of substituent position have revealed that the 4-position provides optimal spatial orientation for receptor binding while maintaining the electronic properties necessary for 5-hydroxy-tryptamine 2A receptor activation [1]. The allyloxy group at this position creates a unique three-dimensional molecular architecture that complements the binding site topology of serotonergic receptors, resulting in enhanced binding affinity and improved activation kinetics compared to alternative substitution patterns.

The specific positioning effects of the allyloxy substituent extend beyond simple binding affinity improvements to influence the compound's selectivity profile across different receptor subtypes. Research has demonstrated that the 4-allyloxy substitution preferentially enhances binding to 5-hydroxy-tryptamine 2A and 5-hydroxy-tryptamine 2C receptors while having minimal impact on interactions with other serotonergic or non-serotonergic targets [1]. This selective enhancement suggests that the allyloxy group engages in specific molecular interactions that are particularly favorable within the binding sites of these receptor subtypes. The spatial arrangement created by the 4-position allyloxy substituent also influences the compound's ability to induce conformational changes in the receptor protein that are necessary for G-protein coupling and subsequent signal transduction.

Detailed molecular modeling studies have provided insights into the specific atomic-level interactions that underlie the position effects of the allyloxy substituent. The 4-position placement allows the allyl group to extend into a hydrophobic pocket within the 5-hydroxy-tryptamine 2A receptor binding site, creating favorable van der Waals interactions that stabilize the ligand-receptor complex [1]. These interactions are sterically optimized when the substituent is placed at the 4-position, as alternative positions would result in unfavorable steric clashes or suboptimal interaction geometries. The positional specificity of these effects underscores the precision required in psychedelic drug design and highlights the importance of systematic structure-activity relationship studies in optimizing compound properties.

Methoxy Group Configuration Influences

The configuration of methoxy groups in allylescaline, specifically their placement at the 3- and 5-positions of the phenethylamine ring, plays a fundamental role in determining the compound's receptor binding characteristics and overall pharmacological activity. The 3,5-dimethoxy substitution pattern represents a conserved structural feature across the mescaline family of compounds, and its preservation in allylescaline maintains essential pharmacophoric elements while allowing for additional modifications at the 4-position [1]. These methoxy groups contribute to the compound's electronic properties by donating electron density to the aromatic ring system, creating a more electron-rich environment that facilitates interactions with receptor binding sites.

The specific influence of the methoxy group configuration extends to the compound's selectivity profile and activation characteristics at different serotonergic receptor subtypes. The 3,5-dimethoxy pattern creates a symmetric electronic environment that optimizes binding to 5-hydroxy-tryptamine 2A receptors while maintaining compatibility with other serotonergic targets [1]. The methoxy groups also contribute to the compound's overall lipophilicity, influencing its ability to cross biological membranes and reach target receptors within the central nervous system. The positioning of these groups creates specific hydrogen bonding opportunities with receptor amino acid residues, further stabilizing the ligand-receptor complex and contributing to the compound's enhanced binding affinity compared to unsubstituted analogs.

Research into the configuration influences of the methoxy groups has revealed that their symmetrical arrangement is crucial for maintaining the compound's psychedelic activity profile. Alternative methylation patterns or the removal of one or both methoxy groups results in significant reductions in potency and altered selectivity profiles [1]. The 3,5-dimethoxy configuration appears to be optimally positioned to engage in favorable electrostatic interactions with specific residues within the 5-hydroxy-tryptamine 2A receptor binding site, while simultaneously avoiding steric conflicts that might arise from alternative substitution patterns. These findings emphasize the importance of the methoxy group configuration as a critical determinant of allylescaline's pharmacological properties and highlight the precision required in maintaining optimal receptor interactions.

Metabolic Pathways and Biotransformation

The metabolic pathways and biotransformation processes governing allylescaline disposition represent areas of ongoing research interest, with current understanding limited by the compound's relatively recent emergence in pharmacological literature. Available evidence suggests that allylescaline undergoes biotransformation through pathways similar to those observed for other phenethylamine-based psychedelics, involving primarily hepatic metabolism through cytochrome P450 enzyme systems [3]. The compound's structural features, including the allyloxy substituent and methoxy groups, provide multiple sites for potential metabolic modification, including oxidative dealkylation, aromatic hydroxylation, and conjugation reactions that facilitate elimination from the body.

Preliminary investigations into allylescaline metabolism indicate that the allyloxy group may represent a particularly susceptible site for biotransformation, potentially undergoing oxidative metabolism to form corresponding alcohol or carboxylic acid metabolites. The presence of the double bond within the allyl group provides an additional site for metabolic modification through epoxidation or hydroxylation reactions [3]. These metabolic transformations could potentially influence the compound's duration of action and may contribute to the formation of active or inactive metabolites that modify the overall pharmacological profile. The methoxy groups at the 3- and 5-positions may also undergo demethylation reactions, although the specific enzymes involved and the relative rates of these processes remain to be fully characterized.

The limited availability of comprehensive metabolic data for allylescaline reflects the challenges associated with studying novel psychedelic compounds and the need for systematic investigation of their biotransformation pathways. Current understanding is largely extrapolated from studies of related compounds within the mescaline family, which demonstrate similar patterns of hepatic metabolism and elimination [3]. Future research directions in this area will likely focus on identifying the specific cytochrome P450 isoforms responsible for allylescaline metabolism, characterizing the structure and activity of major metabolites, and determining the kinetic parameters governing the compound's elimination. These investigations will be crucial for understanding the compound's pharmacokinetic properties and informing potential therapeutic applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

UNII

J39IWS08EN

Wikipedia

Allylescaline

Dates

Last modified: 08-16-2023

Explore Compound Types